N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide
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Overview
Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin moiety with an oxalamide group
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit carbonic anhydrase , which plays a crucial role in many physiological processes.
Mode of Action
It’s worth noting that similar compounds have been reported to achieve their inhibitory effects by coordinating their anion with the zn+2 cation of carbonic anhydrase, resulting in a reduced output for a transition state required for activity .
Biochemical Pathways
The compound is involved in the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process . This process is dominant in these compounds due to 2ET1 > ES1 . The TTA contribution is crucial to the electroluminescent process .
Result of Action
The compound’s action results in the up-conversion of triplets to singlets . This process is dominant in these compounds due to 2ET1 > ES1 . The efficient device performance of this compound is due to the TTA contribution to the electroluminescent process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide typically involves multiple steps. One common route starts with the preparation of the dihydrobenzo dioxin core, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, Curtius rearrangement, and hydrolysis . The oxalamide group is then introduced through a reaction with oxalyl chloride and the appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxalamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazole-2-thiol
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
Uniqueness
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide stands out due to its unique combination of a dihydrobenzo dioxin core and an oxalamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c16-5-1-4-14-12(17)13(18)15-9-2-3-10-11(8-9)20-7-6-19-10/h2-3,8,16H,1,4-7H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTFPOASXKJCDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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